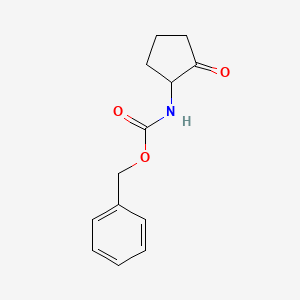

Benzyl (2-oxocyclopentyl)carbamate

説明

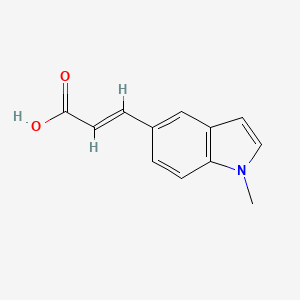

Benzyl (2-oxocyclopentyl)carbamate is an organic compound . It belongs to the class of organic compounds known as benzyloxycarbonyls, which are organic compounds containing a carbonyl group substituted with a benzyloxyl group .

Synthesis Analysis

The compound can be viewed as the ester of carbamic acid and benzyl alcohol, although it is produced from benzyl chloroformate with ammonia . A method for Transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating condition is described .Molecular Structure Analysis

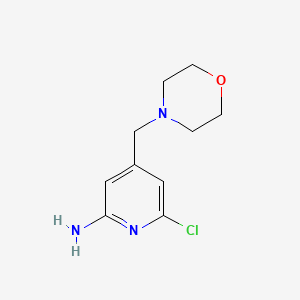

The molecular formula of Benzyl (2-oxocyclopentyl)carbamate is C13H15NO3 . It belongs to the class of organic compounds known as benzyloxycarbonyls . These are organic compounds containing a carbonyl group substituted with a benzyloxyl group .Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines. After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . An acid-catalyzed condensation between benzyl carbamate and glyoxal in a ratio of 2:1 in a range of polar protic and aprotic solvents has been examined .科学的研究の応用

Synthesis of High-Energy-Density Materials (HEDMs)

Benzyl (2-oxocyclopentyl)carbamate is involved in the synthesis of caged compounds like aza- and oxaazaisowurtzitanes, which are precursors to HEDMs . These materials, such as CL-20, are crucial for various applications, including propellants and explosives. The compound’s role in facilitating the formation of hexaazaisowurtzitane derivatives under specific conditions highlights its importance in advancing the field of energetic materials.

Organic Synthesis and Domino Reactions

The compound serves as a key reactant in acid-catalyzed condensation reactions with glyoxal . This process is significant in organic chemistry for creating complex molecules through domino reactions, where multiple bonds form sequentially without isolating intermediates. Such reactions are valuable for constructing intricate molecular architectures efficiently.

Development of Synthetic Methods

Benzyl (2-oxocyclopentyl)carbamate aids in the development of alternative synthetic routes to nitrogen heterocycles . By understanding its reactivity, chemists can devise new methods to synthesize these compounds, which are fundamental structures in many pharmaceuticals and agrochemicals.

Solvent Effects on Reaction Mechanisms

Research involving this compound has shed light on the influence of polar protic and aprotic solvents on condensation reactions . This knowledge is crucial for optimizing reaction conditions and can lead to the discovery of new synthetic pathways, enhancing the efficiency of chemical processes.

Ammonia Derivative Condensation

The compound’s interaction with ammonia derivatives during condensation reactions has been studied to understand the formation of caged compounds . Insights from these studies can be applied to the synthesis of other ammonia-based derivatives, expanding the repertoire of compounds accessible for various scientific applications.

Cascade Condensation Processes

Benzyl (2-oxocyclopentyl)carbamate is involved in cascade condensation processes, which are a series of consecutive reactions that occur without the need for isolation of intermediates . These processes are important for the synthesis of complex molecules in a single reaction vessel, improving the efficiency of chemical synthesis.

Formation of Dioxane Derivatives

During the early stages of condensation with glyoxal, derivatives of 3,6-diamino-1,4-dioxane-2,5-diol are formed . This finding is significant for the synthesis of dioxane derivatives, which have applications in pharmaceuticals and as intermediates in organic synthesis.

Identification of Reaction Intermediates

The study of benzyl (2-oxocyclopentyl)carbamate’s reactivity has led to the identification of various reaction intermediates . Understanding these intermediates is essential for controlling reaction pathways and yields, which is fundamental for the development of new chemical entities.

Safety and Hazards

作用機序

Target of Action

Benzyl (2-oxocyclopentyl)carbamate is an experimental small molecule . .

Mode of Action

Carbamates, in general, are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . This suggests that Benzyl (2-oxocyclopentyl)carbamate might interact with its targets by temporarily modifying them, thereby influencing their function.

Biochemical Pathways

Given its potential role as a protecting group for amines , it might be involved in the synthesis of primary amines and related biochemical pathways.

Result of Action

As a potential protecting group for amines , it might play a role in the synthesis of primary amines, which are crucial for various biological processes.

Action Environment

Like other carbamates, its action might be influenced by factors such as ph and temperature, which can affect the installation and removal of the protecting group .

特性

IUPAC Name |

benzyl N-(2-oxocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-8-4-7-11(12)14-13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQISPRKLLFTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-oxocyclopentyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine](/img/structure/B1405811.png)

![2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride](/img/structure/B1405826.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1405827.png)

![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1405828.png)

![3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B1405830.png)

![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)